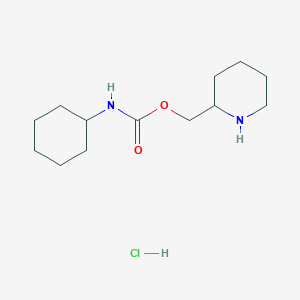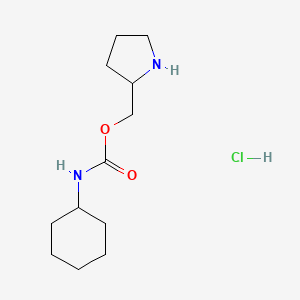
2-Azido-4-bromophenol
Descripción general
Descripción
2-Azido-4-bromophenol is a chemical compound with the molecular formula C6H4BrN3O. It is a member of the azides, which are substances containing the N3 group .
Synthesis Analysis
The synthesis of this compound involves several steps. An efficient diazo-transfer reaction of phenol is described, where o-Quinone diazide (diazoquione) were synthesized from phenol by the diazo-transfer reaction using 2-azido-1,3-bis (2,6-diisopropylphenyl)imidazolium hexafluorophosphate (IPrAP), which is safe and stable crystalline, in MeOH in the presence of i Pr 2 NH or DMAP .Chemical Reactions Analysis
Azides are versatile bioorthogonal reporter moieties that are commonly used for site-specific labeling and functionalization of RNA to probe its biology . The preparation of azido modified nucleic acids by solid-phase synthesis is problematic due to the inherent reactivity of P(III) species with azides according to the Staudinger reaction .Physical And Chemical Properties Analysis
The molecular weight of this compound is 214.02 g/mol. Detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the search results.Aplicaciones Científicas De Investigación
Photoaffinity Labeling
2-Azido-4-nitrophenol, a compound closely related to 2-Azido-4-bromophenol, has been utilized in photoaffinity labeling studies. It exhibits unique photochemical properties, both as a free solute and when bound to proteins like bovine serum albumin and mitochondria. The ability to form strong complexes and engage in specific photochemical labeling makes this compound valuable in biochemical research, especially in studying protein interactions and functions (Hanstein, Hatefi, & Kiefer, 1979).
Carbonic Anhydrase Inhibition
Novel bromophenol derivatives have been synthesized and evaluated for their ability to inhibit carbonic anhydrase. These compounds, including variants of this compound, show significant inhibition activity, which is crucial for understanding the enzyme's role in pH regulation and potential therapeutic applications (Akbaba et al., 2013).
Oxidative Degradation Studies
The oxidative degradation of bromophenols, such as this compound, by reactions with Fe(VI) has been extensively studied. This research provides valuable insights into the removal and treatment of these compounds in environmental settings. The degradation rates, influenced by factors like the position of substituent atoms, are critical in understanding the environmental fate and treatment strategies for bromophenols (Dar et al., 2019).
Antioxidant and Enzyme Inhibition Properties
Novel bromophenols synthesized from this compound derivatives have demonstrated significant antioxidant activities and the ability to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase. These properties are crucial for potential therapeutic applications in treating diseases associated with oxidative stress and metabolic disorders (Öztaşkın et al., 2017).
Anticancer Potential
Research on bromophenol derivatives, including those related to this compound, has revealed their potential in inducing cell cycle arrest and apoptosis in cancer cells. These findings are significant for developing new anticancer drugs and understanding the mechanisms of action of such compounds (Guo et al., 2018).
UV-Induced Chemical Reactions
The study of 2,4-bromophenol's oxidation under UV light provides insights into the formation of bromate and brominated products. This is critical in understanding the environmental impact and treatment of water contaminated with bromophenols (Luo et al., 2019).
Radical Scavenging Activity
Bromophenols, including this compound derivatives, have been shown to possess potent radical scavenging activity. This property is key in their potential use as natural antioxidants in food and pharmaceuticals (Javan, Javan, & Tehrani, 2013).
Spiroannulation Reactions
The spiroannulation of bromophenols like this compound with α,β-unsaturated imines has been explored for synthesizing azaspirocyclic molecules. This research opens up new avenues in synthetic chemistry for developing novel compounds with potential biological activity (Ge et al., 2020).
Safety and Hazards
Direcciones Futuras
The synthetic ease of generating 2’-azido RNA will pave the way for biotechnological applications, in particular for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2’-azido nucleosides . This suggests that 2-Azido-4-bromophenol and related compounds could have significant potential in future research and applications.
Propiedades
IUPAC Name |
2-azido-4-bromophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-4-1-2-6(11)5(3-4)9-10-8/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUSDAGYXBJRDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Amino-6-{bicyclo[2.2.1]heptan-2-yl}piperidin-2-one](/img/structure/B1382920.png)
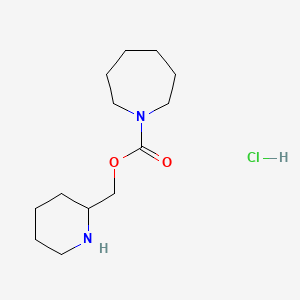

![N-[2-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride](/img/structure/B1382928.png)
![[3-Amino-2-(4-chlorophenyl)propyl]dimethylamine dihydrochloride](/img/structure/B1382929.png)
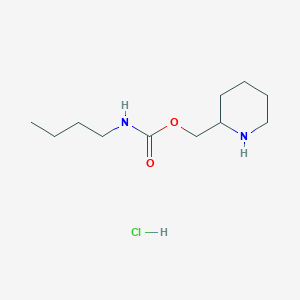
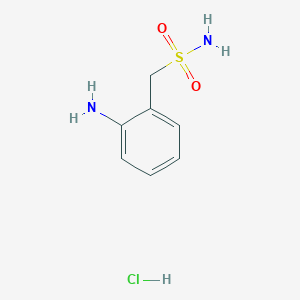
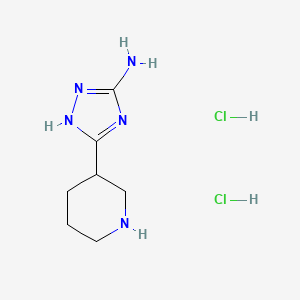

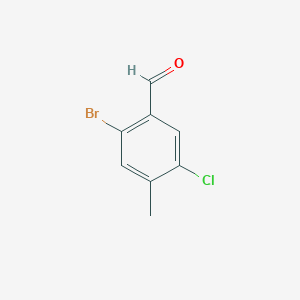
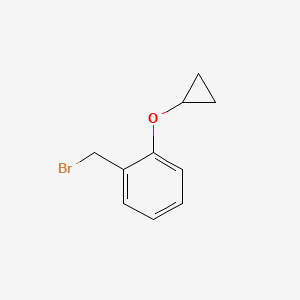
![Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine hydrochloride](/img/structure/B1382939.png)
